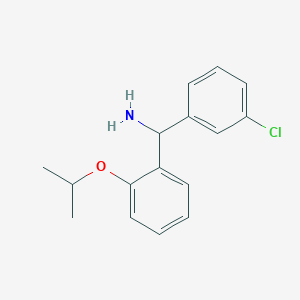

(3-Chlorophenyl)(2-isopropoxyphenyl)methanamine

Description

(3-Chlorophenyl)(2-isopropoxyphenyl)methanamine is a halogenated aromatic amine featuring a methanamine group (-CH2NH2) bridging two substituted phenyl rings: a 3-chlorophenyl group and a 2-isopropoxyphenyl group. This structure confers unique physicochemical and pharmacological properties, making it a candidate for drug discovery, particularly as an intermediate or bioactive molecule targeting receptors or enzymes .

Propriétés

IUPAC Name |

(3-chlorophenyl)-(2-propan-2-yloxyphenyl)methanamine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18ClNO/c1-11(2)19-15-9-4-3-8-14(15)16(18)12-6-5-7-13(17)10-12/h3-11,16H,18H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BVWRAGSIHYVXJM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC1=CC=CC=C1C(C2=CC(=CC=C2)Cl)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18ClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

275.77 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of (3-Chlorophenyl)(2-isopropoxyphenyl)methanamine typically involves the reaction of 3-chlorobenzaldehyde with 2-isopropoxybenzylamine under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using automated reactors and optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and drying to obtain the final product in its desired form .

Analyse Des Réactions Chimiques

Types of Reactions

(3-Chlorophenyl)(2-isopropoxyphenyl)methanamine undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the compound into its reduced forms.

Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired outcome .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, reduction may produce amines, and substitution reactions may result in various substituted derivatives .

Applications De Recherche Scientifique

(3-Chlorophenyl)(2-isopropoxyphenyl)methanamine has a wide range of scientific research applications, including:

Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential biological activities and interactions with biological targets.

Medicine: Explored for its potential therapeutic applications, including its use as a precursor for drug development.

Industry: Utilized in the production of specialty chemicals and materials.

Mécanisme D'action

The mechanism of action of (3-Chlorophenyl)(2-isopropoxyphenyl)methanamine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, modulating their activity, and influencing various biochemical processes. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparaison Avec Des Composés Similaires

Structural Modifications and Substituent Effects

The compound’s activity and properties are influenced by substituents on the phenyl rings. Key analogs and their structural differences include:

- Halogen Effects: The 3-chlorophenyl moiety enhances lipophilicity and may improve membrane permeability compared to non-halogenated analogs like benzylamine .

Pharmacological Activity

- Phenylthiazole Analogs: [2-(3-Chlorophenyl)-1,3-thiazol-4-yl]methanamine () demonstrated notable activity in fragment-based drug discovery (FBDD) screens, with the thiazole ring enhancing RNA-binding affinity. In contrast, the target compound’s isopropoxy group may favor interactions with hydrophobic pockets in proteins .

- Isoxazole Derivatives : (3-(3-Chlorophenyl)isoxazol-5-yl)methanamine () exhibits heterocyclic diversity, which can modulate selectivity for kinase targets compared to the biphenyl structure of the target compound .

Physicochemical Properties

- Solubility : The hydrochloride salt form of [2-(3-Chlorophenyl)-1,3-thiazol-4-yl]methanamine () improves aqueous solubility, a strategy applicable to the target compound for formulation .

Activité Biologique

(3-Chlorophenyl)(2-isopropoxyphenyl)methanamine, also known by its CAS number 1540419-78-0, is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a detailed overview of its biological activity, including research findings, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a chlorophenyl group and an isopropoxyphenyl group, which are significant for its biological interactions. The presence of the chlorine atom and the isopropoxy group can influence the compound's lipophilicity and binding affinity to biological targets.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, particularly in the fields of oncology and neuropharmacology. The following sections summarize key findings related to its biological effects.

Anticancer Activity

- Mechanism of Action : The compound has been shown to induce mitotic arrest in cancer cells, particularly colon cancer cells (HT29). This effect is likely due to its ability to interfere with microtubule dynamics, leading to cell cycle disruption .

- Case Study : In a study assessing structure-activity relationships (SAR), derivatives of similar compounds demonstrated significant cytotoxicity against HT29 cells, with effective concentrations (ED50) around 115 nM. This suggests that modifications in the functional groups can enhance anticancer properties .

| Compound | ED50 (nM) | Cell Type | Effect |

|---|---|---|---|

| AK301 | 115 | HT29 Colon Cancer | Induces mitotic arrest |

| Control | - | Normal Fibroblasts | Less pronounced effect |

Neuropharmacological Activity

- Serotonin Receptor Interaction : Preliminary studies suggest that related compounds may act as serotonin reuptake inhibitors, which could be beneficial in treating mood disorders. For example, compounds with similar structures have shown inhibition rates exceeding 80% against serotonin transporters at concentrations around 10 μM .

- Potential Applications : Given its structural similarities to known psychoactive agents, further investigation into its effects on neurotransmitter systems is warranted.

The mechanisms by which this compound exerts its biological effects include:

- Microtubule Disruption : Similar compounds have been documented to slow down tubulin polymerization, which is critical for proper cell division .

- Receptor Binding : The compound may interact with various receptors due to its structural characteristics, potentially modulating pathways involved in cell proliferation and apoptosis.

Research Findings and Future Directions

Recent studies have highlighted the importance of functional group positioning in enhancing the biological activity of phenyl-containing compounds. Future research should focus on:

- In Vivo Studies : Conducting animal studies to evaluate the therapeutic efficacy and safety profile.

- SAR Analysis : Further exploration of structural modifications that could optimize activity against specific cancer types or neurological disorders.

- Mechanistic Studies : Detailed investigations into the molecular pathways affected by this compound.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.